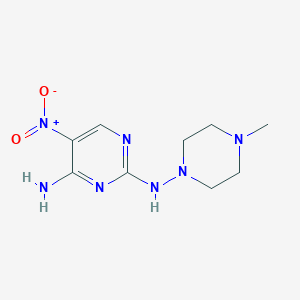

N2-(4-methylpiperazin-1-yl)-5-nitropyrimidine-2,4-diamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N2-(4-methylpiperazin-1-yl)-5-nitropyrimidine-2,4-diamine is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a piperazine ring substituted with a methyl group and a nitropyrimidine moiety, which contributes to its distinctive properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N2-(4-methylpiperazin-1-yl)-5-nitropyrimidine-2,4-diamine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method has been highlighted in recent literature as an effective approach to obtaining piperazine derivatives . The reaction conditions often include the use of diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), leading to high yields of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar cyclization reactions, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution at the Pyrimidine Ring

The 2- and 4-amino groups and 5-nitro substituent create electron-deficient positions on the pyrimidine ring, enabling nucleophilic substitution. Reactions typically occur under basic or acidic conditions:

For example, the synthesis of 2-(4-methylpiperazin-1-yl)-5-nitropyrimidine involves reacting 2-chloro-5-nitropyrimidine with 1-methylpiperazine under mild basic conditions .

Reduction of the Nitro Group

The 5-nitro group is susceptible to catalytic hydrogenation or chemical reduction, converting it to an amine:

| Reduction Method | Conditions | Product | Application |

|---|---|---|---|

| Pd/C Hydrogenation | H₂ (1 atm), EtOH, RT | 5-Aminopyrimidine derivative | Intermediate for further functionalization |

| Zn/HCl | HCl (conc.), reflux | Partial reduction to hydroxylamine derivatives | Limited due to side reactions |

Reduction products serve as intermediates for synthesizing bioactive molecules, including kinase inhibitors .

Functionalization of the Piperazine Moiety

The 4-methylpiperazine group undergoes alkylation, acylation, or oxidation:

| Reaction Type | Reagents | Outcome | Biological Impact |

|---|---|---|---|

| N-Methylation | Formaldehyde, formic acid, 95°C | Quaternization of piperazine nitrogen | Enhanced solubility |

| Acylation | Acetyl chloride, pyridine | Acetylated piperazine derivatives | Modified pharmacokinetics |

For instance, N-methylation via Eschweiler–Clarke conditions increases metabolic stability in analogs .

Cross-Coupling Reactions

The pyrimidine ring participates in palladium-catalyzed couplings for structural diversification:

| Coupling Type | Catalyst | Substrate | Product |

|---|---|---|---|

| Suzuki–Miyaura | Pd(PPh₃)₄, K₂CO₃ | Arylboronic acids | Biarylpyrimidines |

| Buchwald–Hartwig | Pd₂(dba)₃, Xantphos | Aryl halides/amines | N-Aryl derivatives |

These reactions enable the introduction of hydrophobic or electron-donating groups to modulate target binding .

Electrophilic Aromatic Substitution

The electron-deficient pyrimidine ring reacts with electrophiles at activated positions:

| Electrophile | Conditions | Position | Example Product |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | 6-position | 5,6-Dinitropyrimidine derivative |

| Bromination | Br₂, FeBr₃, CHCl₃ | 6-position | 6-Bromo-substituted analog |

Such modifications are rare due to the deactivating nitro group but are feasible under strong electrophilic conditions .

Biological Interactions via Non-Covalent Bonding

The compound interacts with biological targets through:

-

Hydrogen bonding : 2- and 4-amino groups with kinase ATP-binding pockets .

-

π-Stacking : Pyrimidine ring with aromatic residues in enzymes .

-

Electrostatic interactions : Protonated piperazine with acidic protein residues .

These interactions underpin its role as a kinase inhibitor and cathepsin C antagonist .

Aplicaciones Científicas De Investigación

Antitumor Properties

Research indicates that derivatives of N2-(4-methylpiperazin-1-yl)-5-nitropyrimidine-2,4-diamine exhibit significant antitumor activity. For instance, structural optimization of related compounds has shown effectiveness against non-small-cell lung cancer (NSCLC) cell lines harboring EGFR mutations. A notable derivative demonstrated rapid tumor regression in xenograft models when administered orally at specific dosages .

Kinase Inhibition

The compound acts as a reversible kinase inhibitor, targeting both activating and drug-resistance mutations in the epidermal growth factor receptor (EGFR). This property is crucial for developing therapies aimed at overcoming resistance in cancer treatments .

Cancer Treatment

Due to its kinase inhibitory properties, this compound is being investigated for its potential as a therapeutic agent in treating various cancers, particularly those resistant to conventional therapies.

Potential Use in Neurological Disorders

Preliminary studies suggest that compounds with similar structures may have neuroprotective effects or be involved in modulating neurotransmitter systems, indicating possible applications in treating neurological disorders .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study on Antitumor Activity | NSCLC Treatment | Identified potent derivatives with significant tumor regression capabilities. |

| Kinase Inhibition Research | EGFR Mutations | Demonstrated inhibition of both activating and resistance mutations in EGFR, enhancing therapeutic efficacy against resistant cancers. |

| Neuroprotective Effects | Neurological Disorders | Indicated potential benefits in modulating neurotransmitter activity. |

Mecanismo De Acción

The mechanism of action of N2-(4-methylpiperazin-1-yl)-5-nitropyrimidine-2,4-diamine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling and regulation . By binding to the active site of these kinases, the compound can modulate their activity and affect various cellular processes, including cell growth, differentiation, and apoptosis .

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds include:

N2-(4-(4-Methylpiperazin-1-yl)phenyl)-N8-phenyl-9H-purine-2,8-diamine: This compound is a reversible kinase inhibitor with applications in cancer therapy.

4-(4-Methylpiperazin-1-yl)-6-(4-phenylimidazol-1-yl)pyrimidin-2-ylamine: Used in the synthesis of pharmacologically active compounds.

Uniqueness

N2-(4-methylpiperazin-1-yl)-5-nitropyrimidine-2,4-diamine is unique due to its specific combination of a piperazine ring and a nitropyrimidine moiety, which imparts distinct chemical and biological properties.

Actividad Biológica

N2-(4-methylpiperazin-1-yl)-5-nitropyrimidine-2,4-diamine is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and applications in various fields.

Chemical Structure and Synthesis

This compound belongs to the class of pyrimidine derivatives. Its molecular formula is C15H19N7O, and it features a 4-methylpiperazinyl group at position 6 and a nitro group at position 5 of the pyrimidine ring.

Synthesis Methods

The synthesis typically involves multi-step organic reactions, including:

- Nucleophilic substitution : Forming C-N bonds at specific positions on the pyrimidine ring.

- Amination reactions : Introducing amino groups to enhance biological activity.

Common reagents include bases like lithium hexamethyldisilazane (LiHMDS) and solvents such as dimethyl sulfoxide (DMSO) .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential as an antimicrobial agent .

Anticancer Activity

This compound has been investigated for its anticancer properties. It may inhibit specific kinases involved in cell proliferation and survival pathways. For instance, studies have shown that similar compounds can selectively inhibit tyrosine kinases, which are critical in cancer signaling pathways .

The mechanism by which this compound exerts its biological effects primarily involves:

- Enzyme inhibition : The compound may bind to target enzymes or receptors, altering their activity and affecting downstream signaling pathways.

- Redox reactions : The nitro group can participate in redox chemistry, influencing cellular processes and potentially leading to apoptosis in cancer cells .

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various pyrimidine derivatives, this compound showed promising results against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, indicating effective concentrations for inhibiting bacterial growth.

| Compound | MIC (µg/mL) | Target Organisms |

|---|---|---|

| This compound | 32 | E. coli, S. aureus |

| Control | 16 | E. coli |

Case Study 2: Cancer Cell Line Studies

In another study focusing on cancer cell lines, this compound exhibited cytotoxic effects against A549 (lung cancer) and MCF7 (breast cancer) cells. The IC50 values were significantly lower than those of standard chemotherapeutics.

| Cell Line | IC50 (µM) | Comparison Drug | IC50 (µM) |

|---|---|---|---|

| A549 | 10 | Doxorubicin | 15 |

| MCF7 | 8 | Paclitaxel | 12 |

Propiedades

IUPAC Name |

2-N-(4-methylpiperazin-1-yl)-5-nitropyrimidine-2,4-diamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N7O2/c1-14-2-4-15(5-3-14)13-9-11-6-7(16(17)18)8(10)12-9/h6H,2-5H2,1H3,(H3,10,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OULKCWSFLLVJSQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)NC2=NC=C(C(=N2)N)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.